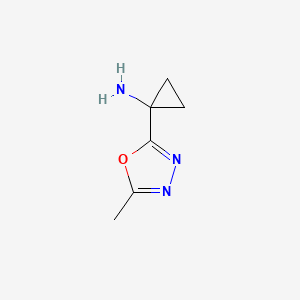![molecular formula C11H11N3O3S2 B15217236 N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 922504-49-2](/img/structure/B15217236.png)
N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and an acetamide group, which is known for its Lewis acid properties .
Métodos De Preparación
The synthesis of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cell proliferation, making it effective against rapidly dividing cancer cells. Additionally, the compound’s sulfonamide group can interact with various proteins and enzymes, further contributing to its biological activity .
Comparación Con Compuestos Similares
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(5-Benzylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Benzenesulfonamide derivatives: These compounds also exhibit antimicrobial and anticancer properties but may have different mechanisms of action and target specificities.
Indole-sulfonamide derivatives: Known for their strong antimicrobial actions, these compounds have a different core structure but share the sulfonamide functional group.
The uniqueness of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide lies in its specific combination of the thiadiazole ring and the acetamide group, which contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
922504-49-2 |
|---|---|
Fórmula molecular |
C11H11N3O3S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(5-benzylsulfonyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)12-10-13-11(18-14-10)19(16,17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
Clave InChI |
OWJBCYWRKXZUGR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NSC(=N1)S(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


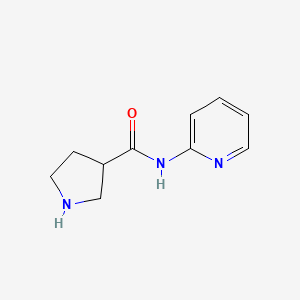
![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)

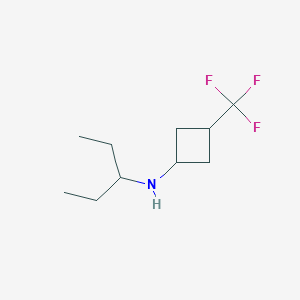
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217172.png)
![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)

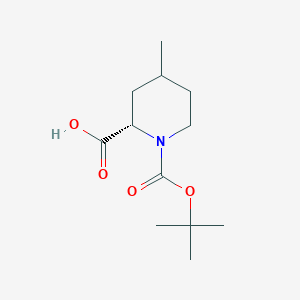
![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)
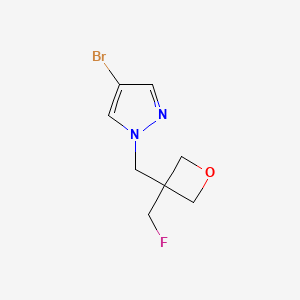
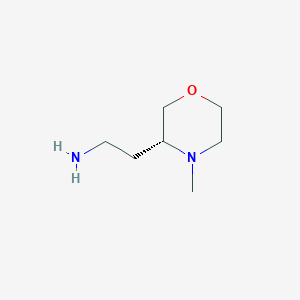
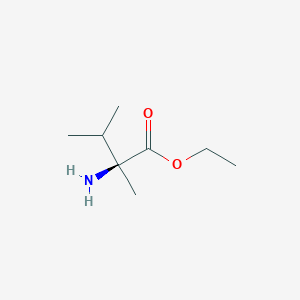
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
